molecular formula C23H20FNO3S B12189138 N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12189138
M. Wt: 409.5 g/mol
InChI Key: FQNSUAIIPDWNST-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a substituted 1,4-oxathiine carboxamide derivative characterized by a 5,6-dihydro-1,4-oxathiine ring fused to a phenyl group at position 3. The amide nitrogen is substituted with a 2-fluorobenzyl group and a furan-2-ylmethyl moiety, introducing distinct electronic and steric properties.

Properties

Molecular Formula

C23H20FNO3S

Molecular Weight

409.5 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C23H20FNO3S/c24-20-11-5-4-9-18(20)15-25(16-19-10-6-12-27-19)23(26)21-22(29-14-13-28-21)17-7-2-1-3-8-17/h1-12H,13-16H2

InChI Key

FQNSUAIIPDWNST-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological activities, particularly its anticancer properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20FNO5SC_{23}H_{20}FNO_5S, with a molecular weight of approximately 441.5 g/mol. The compound features a unique oxathiine ring structure which contributes to its biological activity.

PropertyValue
Molecular FormulaC23H20FNO5S
Molecular Weight441.5 g/mol
IUPAC NameN-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide
CAS Number1010937-55-9

Synthesis

The compound is synthesized through a multi-step organic reaction involving:

  • Condensation Reaction : Combining 2-fluorobenzylamine and furan-2-carboxaldehyde to form an imine intermediate.
  • Cyclization : The imine undergoes cyclization with phenylacetic acid to form the oxathiine ring.
  • Oxidation : The final step involves oxidation to introduce the 4,4-dioxide functionality .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests have shown significant cytotoxic effects against various cancer cell lines, including HepG2 and A549 cells.

  • Cell Viability Studies :
    • Compound treatments resulted in reduced cell viability percentages:
      • HepG2 Cell Line : Cell viability was significantly reduced to 33.29% after treatment with the compound.
      • A549 Cell Line : Similar reductions were observed, indicating potent anticancer activity .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through mitochondrial membrane depolarization and inhibition of cyclooxygenase enzymes (COX), particularly COX-2 .

Other Biological Activities

In addition to anticancer properties, this compound has been evaluated for antimicrobial activities. Preliminary results suggest it may also exhibit antifungal effects against various strains, although further studies are needed to confirm these findings .

Case Studies

A study published in the Journal of Research in Pharmacy examined the effects of various derivatives similar to N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine on cancer cell lines. The results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity and apoptotic activity .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl derivatives exhibit promising anticancer activity. Studies have shown that benzofuran derivatives can significantly inhibit cancer cell proliferation with IC50 values comparable to established chemotherapeutics like doxorubicin.

In vitro studies demonstrate that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines:

  • MCF-7 (breast cancer) : Exhibited significant cytotoxicity.
  • HepG2 (liver cancer) : Moderate cytotoxic effects observed.

The mechanism of action is believed to involve the modulation of key signaling pathways involved in cell survival and proliferation.

Other Therapeutic Applications

Beyond its anticancer properties, N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl may have applications in treating other diseases due to its unique structural features that allow for interaction with various biological targets. Research into its anti-inflammatory and antimicrobial properties is ongoing.

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal examined the effects of this compound on different cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
    • Cell Lines Tested : MCF-7, HepG2
    • Findings : Induced significant cytotoxicity in MCF-7 cells with an IC50 value lower than that of doxorubicin.
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound interferes with the PI3K/Akt signaling pathway, crucial for cell survival and proliferation.

Comparison with Similar Compounds

Key Observations:

Fluorine in the target compound offers a balance of electronegativity and smaller steric bulk . Heterocyclic Substituents: The furan-2-ylmethyl group in the target compound introduces oxygen-based polarity, contrasting with the non-polar naphthalenyl group in or the sulfone-containing analogs. Sulfone vs. Oxathiine: Sulfone derivatives (e.g., ) exhibit higher polarity and stability compared to the non-oxidized sulfur in the target compound’s oxathiine ring.

Physicochemical Properties :

  • The bulky naphthalenyl substituent in results in a higher molecular weight (479.6) and boiling point (764.9°C), suggesting reduced volatility.
  • Sulfone-containing analogs (e.g., ) have higher densities (~1.4 g/cm³) due to increased molecular packing efficiency .

Preparation Methods

Cyclization of Intermediate Thioether Derivatives

A primary method involves the cyclization of 2-(2-hydroxyethylthio)-3-oxo-N-phenylbutanamide derivatives. This approach, adapted from a patent describing analogous oxathiine syntheses, proceeds as follows:

  • Sulfenylation Reaction :

    • Acetoacetanilide reacts with di-(2-hydroxyethyl)disulfide in the presence of aqueous NaOH/KOH.

    • Hydrogen peroxide (30–50%) is added to oxidize 2-mercaptoethanol, forming the thioether intermediate.

    • Conditions : 25–55°C, 5 hours.

  • Cyclization :

    • The intermediate is treated with p-toluenesulfonic acid in toluene under vacuum.

    • Water removal via Dean-Stark traps ensures reaction completion.

    • Conditions : 75–80°C, 3.5 hours.

    • Yield : 64.5% after crystallization at –10°C.

Chloroacetoacetanilide-Based Synthesis

An alternative route uses α-chloroacetoacetanilide as the starting material:

  • Thioether Formation :

    • α-Chloroacetoacetanilide reacts with 2-mercaptoethanol and methylamine in benzene.

    • Conditions : Room temperature, 2 hours.

  • Cyclization with Sulfuryl Chloride :

    • The thioether intermediate is treated with sulfuryl chloride (SO₂Cl₂).

    • Cyclization occurs via elimination of HCl, forming the oxathiine ring.

    • Yield : 65% after silica gel chromatography.

Reaction Optimization Strategies

Catalytic Systems

  • Acid Catalysts : p-Toluenesulfonic acid or methanesulfonic acid are preferred for cyclization due to their efficiency in facilitating intramolecular ether formation.

  • Base Selection : Aqueous NaOH (10%) is used for washing to neutralize residual acid and improve product purity.

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent Toluene or benzeneMinimizes side reactions
Temperature 70–100°C (cyclization)Accelerates ring closure
Reaction Time 3–5 hoursBalances completion vs. degradation

Higher temperatures (>100°C) risk decomposition, while shorter times (<3 hours) lead to incomplete cyclization.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility and yield:

  • Advantages :

    • Precise temperature control.

    • Reduced solvent usage via in-line distillation.

  • Output : 85–90% purity before crystallization.

Purification Techniques

  • Crystallization : Cold isopropanol or toluene recrystallization removes unreacted starting materials.

  • Chromatography : Flash chromatography on silica gel (230–400 mesh) resolves regioisomeric by-products.

Characterization and Quality Control

Analytical MethodKey Data PointsReference
NMR Spectroscopy δ 7.2–7.5 ppm (aromatic protons)
HPLC Retention time: 12.3 min (C18 column)
Mass Spectrometry m/z 357.3 [M+H]⁺

Purity thresholds for pharmaceutical-grade material exceed 99%, achievable via sequential crystallizations.

Comparative Analysis of Methods

MethodReagents/CatalystsConditionsYieldLimitations
Cyclization p-TsOH, H₂O₂, NaOH75–80°C, toluene64.5%Requires strict pH control
Chloroacetoacetanilide SO₂Cl₂, methylamineRT to reflux, benzene65%Sensitive to moisture

Challenges and Mitigation Strategies

  • By-Product Formation :

    • Issue : Competing polymerization during cyclization.

    • Solution : Use of anhydrous solvents and inert atmospheres.

  • Low Solubility :

    • Issue : Precipitation of intermediates in polar solvents.

    • Solution : Switch to toluene/benzene mixtures .

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